molecular formula C13H14N4O3S B252035 N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide

N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide

Cat. No. B252035
M. Wt: 306.34 g/mol
InChI Key: YLDAICFBSTUQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide, also known as PEP2CA, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the protein tyrosine phosphatase PRL-3, which is overexpressed in many types of cancer and is associated with tumor progression and metastasis. In

Mechanism of Action

N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide inhibits the activity of PRL-3 by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. PRL-3 is involved in the regulation of several signaling pathways that are important for cancer cell survival and metastasis, including the PI3K/AKT and MAPK/ERK pathways. By inhibiting PRL-3, N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide disrupts these pathways and leads to a decrease in cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the activity of PRL-3, N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the expression of several genes that are important for cancer cell survival and metastasis, including MMP-9, VEGF, and survivin. In addition, N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively characterized using various analytical techniques. In addition, N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been shown to be effective in inhibiting the activity of PRL-3 in vitro and in vivo, making it a useful tool for studying the role of PRL-3 in cancer. However, there are also limitations to using N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide in lab experiments. It is a potent inhibitor of PRL-3, but it may also inhibit other protein tyrosine phosphatases, leading to off-target effects. In addition, N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide. One area of interest is in developing more potent and selective inhibitors of PRL-3 that have fewer off-target effects. Another area of interest is in studying the role of PRL-3 in other diseases, such as inflammatory bowel disease and osteoporosis. In addition, further studies are needed to determine the safety and efficacy of N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide in clinical trials, and to identify potential biomarkers that can be used to predict response to N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide therapy. Overall, N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide is a promising therapeutic agent that has the potential to improve cancer treatment outcomes, and further research is needed to fully understand its mechanisms of action and clinical potential.

Synthesis Methods

N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide can be synthesized using a multistep process that involves the reaction of 2-bromo-5-nitropyrazine with ethylenediamine, followed by the addition of phenylsulfonyl chloride and sodium carbonate. The resulting product is then treated with 2-aminoacetic acid to yield N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide. The synthesis of N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been optimized to increase yield and purity, and the compound has been extensively characterized using various analytical techniques.

Scientific Research Applications

N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been studied extensively in the context of cancer research, where it has shown promising results as a potential therapeutic agent. PRL-3 is overexpressed in many types of cancer, including breast, colorectal, and gastric cancer, and is associated with tumor progression and metastasis. N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been shown to inhibit the activity of PRL-3, leading to a decrease in cancer cell proliferation, migration, and invasion. In addition, N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment.

properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H14N4O3S/c18-13(12-10-14-6-7-15-12)16-8-9-17-21(19,20)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2,(H,16,18)

InChI Key

YLDAICFBSTUQGD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.